(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
CAS No.: 1354011-06-5
Cat. No.: VC8234800
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354011-06-5 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzonitrile |
| Standard InChI | InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2/t12-/m0/s1 |
| Standard InChI Key | LLUGSDLAUDJJCJ-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN(C[C@H]1O)CC2=CC=CC=C2C#N |
| SMILES | C1CN(CC1O)CC2=CC=CC=C2C#N |
| Canonical SMILES | C1CN(CC1O)CC2=CC=CC=C2C#N |
Introduction
Structural and Chemical Properties
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1354011-06-5) is a chiral benzonitrile derivative characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and linked to a benzonitrile moiety via a methylene bridge. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the hydroxypyrrolidine carbon, which influences its biological activity and pharmacokinetic properties.
Key Structural Features
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Benzonitrile Core: The aromatic ring with a nitrile group (-C≡N) enhances electronic interactions in binding pockets .
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Hydroxypyrrolidine Substituent: The pyrrolidine ring’s 3-hydroxyl group introduces hydrogen-bonding capabilities, critical for target engagement .
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Chiral Center: The (S)-configuration at the pyrrolidine’s 3-position is essential for enantioselective biological activity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.25 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Moderate in polar solvents | |
| LogP | ~1.5 (estimated) |
Synthesis and Optimization
The synthesis of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions to introduce chirality and functional groups.
Synthetic Routes
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Chiral Pyrrolidine Preparation: (S)-3-Hydroxypyrrolidine is synthesized via asymmetric reduction or enzymatic resolution of precursors like 3-hydroxy-2-pyrrolidinone .
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Nucleophilic Substitution: The hydroxypyrrolidine reacts with 2-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃) to form the methylene linkage .
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Purification: Chiral chromatography or crystallization ensures enantiomeric purity (>95%) .
Key Reaction:
Industrial-Scale Production
Industrial methods optimize yield (>80%) using continuous flow reactors and green solvents (e.g., ethanol) . Hazardous intermediates like bromomethylbenzonitrile require strict containment .
Pharmacological Applications
Kinase Inhibition
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a scaffold in kinase inhibitors, particularly targeting TBK1 (TANK-binding kinase 1) and IKKε, which are implicated in cancer and inflammatory diseases .
Mechanism: The nitrile group binds covalently to cysteine residues in kinase ATP pockets, while the hydroxypyrrolidine stabilizes interactions via hydrogen bonds .
Immunotherapy
Structural analogs of this compound inhibit the PD-1/PD-L1 interaction, a checkpoint pathway in cancer immunotherapy . Modifications to the benzonitrile core enhance binding affinity (IC₅₀: 8–14 μM) .
Table 2: Comparative Activity of Benzonitrile Derivatives
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| (S)-2-((3-Hydroxy...) | PD-L1 | 8.52 | |
| 3-((S)-1-Methyl-pyrrolidinyl) | Kinases | 12.28 | |
| 2-Fluoro-5-...benzonitrile | PARP | 0.15 |
Comparative Analysis with Structural Analogs
Hydroxypyrrolidine vs. Morpholine Derivatives
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Hydrophilicity: The hydroxyl group in (S)-2-((3-Hydroxy...) improves solubility compared to morpholine analogs.
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Target Selectivity: Chiral pyrrolidines exhibit higher enantioselectivity in kinase binding than racemic mixtures .
Nitrile vs. Triazole Moieties
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